N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features an ethyl group, a methylphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. The reaction is usually carried out under acidic or basic conditions, often using dehydrating agents like phosphorus oxychloride or thionyl chloride.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction, where an appropriate ethylating agent such as ethyl iodide reacts with the oxadiazole intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch or continuous flow processes, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure with a chlorophenyl group instead of a methylphenyl group.
N-ethyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure with a fluorophenyl group instead of a methylphenyl group.
N-ethyl-3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure with a bromophenyl group instead of a methylphenyl group.
Uniqueness
N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the methylphenyl group, which can influence its chemical and biological properties. The methyl group can affect the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C14H17N3O2/c1-3-15-12(18)8-9-13-16-14(17-19-13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18) |
InChI Key |
FTPAHYXDWQHYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C |
solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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